

2-Bromo-3-decylthiophene CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Bromo-3-decylthiophene

Cat. No.: B587775

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In-Depth Technical Guide: 2-Bromo-3-decylthiophene

This technical guide provides a comprehensive overview of **2-Bromo-3-decylthiophene**, a key building block in the field of organic electronics. The information is tailored for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical properties, synthesis, and applications.

Core Chemical Data

2-Bromo-3-decylthiophene is a substituted thiophene, a class of heterocyclic compounds that are foundational to the development of advanced organic materials. The decyl side-chain enhances solubility and processability, while the bromine atom serves as a reactive site for polymerization and other chemical modifications.

Property	Value
CAS Number	144012-09-9
Molecular Formula	C ₁₄ H ₂₃ BrS
Molecular Weight	303.3 g/mol

Physicochemical Properties

Specific experimental data for **2-Bromo-3-decylthiophene** is not widely published. The following table presents data for its close structural analogs, 2-Bromo-3-hexylthiophene and 2-Bromo-3-dodecylthiophene, which can be used for estimation and procedural planning.[\[1\]](#)

Property	2-Bromo-3-hexylthiophene	2-Bromo-3-dodecylthiophene
Appearance	Liquid	Liquid
Density	1.240 g/mL at 25 °C [1]	1.105 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.529 [1]	1.509

Spectroscopic Data (Predicted)

While experimental spectra for **2-Bromo-3-decylthiophene** are not readily available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar 2-bromo-3-alkylthiophenes.

Predicted ¹H NMR (CDCl₃):

Protons	Predicted Chemical Shift (ppm)
Thiophene H (d)	~7.15
Thiophene H (d)	~6.80
-CH ₂ - (triplet)	~2.60
-CH ₂ - (multiplet)	~1.60
-(CH ₂) ₇ - (multiplet)	~1.2-1.4
-CH ₃ (triplet)	~0.90

Predicted ¹³C NMR (CDCl₃):

Carbon	Predicted Chemical Shift (ppm)
Thiophene C-Br	~110
Thiophene C-alkyl	~142
Thiophene CH	~128
Thiophene CH	~124
Alkyl chain carbons	22-32
Terminal -CH ₃	~14

Experimental Protocols

The following are detailed methodologies for the synthesis of **2-Bromo-3-decylthiophene** and its subsequent polymerization, adapted from established procedures for related 2-bromo-3-alkylthiophenes.

Synthesis of 2-Bromo-3-decylthiophene

This protocol describes the regioselective bromination of 3-decylthiophene.

Materials:

- 3-decylthiophene
- N-Bromosuccinimide (NBS)
- Chloroform (CHCl₃)
- Glacial Acetic Acid (CH₃COOH)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve 3-decylthiophene in a 1:1 mixture of chloroform and glacial acetic acid.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with diethyl ether or dichloromethane.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **2-Bromo-3-decylthiophene**.

Polymerization to Poly(3-decylthiophene) (P3DT)

This protocol outlines the synthesis of regioregular, head-to-tail coupled poly(3-decylthiophene) via Grignard Metathesis (GRIM) polymerization.

Materials:

- **2-Bromo-3-decylthiophene**
- t-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)

- [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 5 M solution
- Methanol

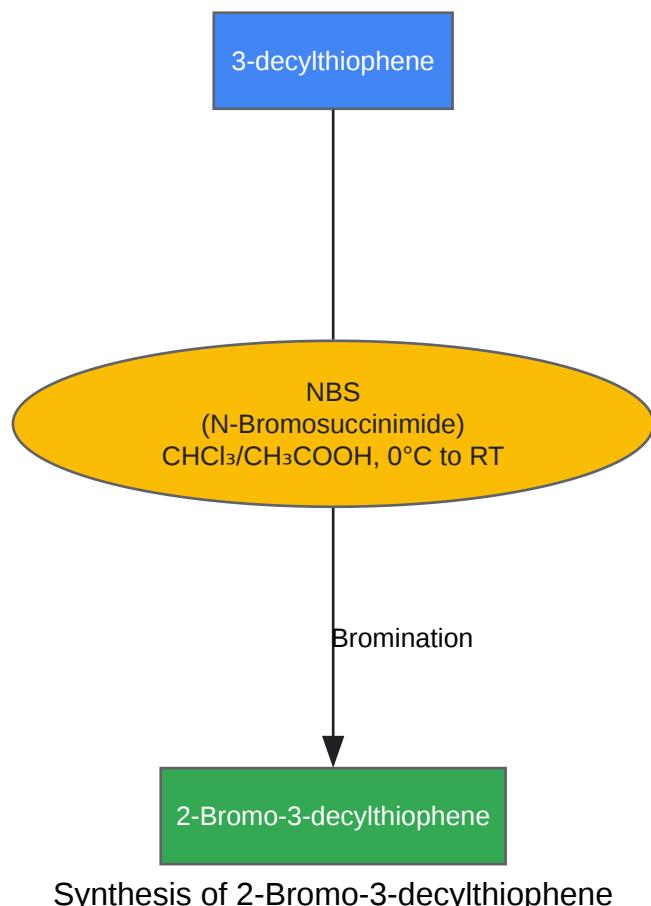
Procedure:

- To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add **2-Bromo-3-decylthiophene** dissolved in anhydrous THF.
- Cool the solution to 0 °C.
- Slowly add one equivalent of t-butylmagnesium chloride solution via syringe. The reaction mixture will undergo a halogen-metal exchange.
- Allow the mixture to warm to room temperature and stir for 90 minutes.
- In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst in anhydrous THF.
- Add the catalyst suspension to the Grignard reagent solution. The polymerization will commence, often indicated by a color change.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Quench the polymerization by adding the 5 M HCl solution.
- Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirring methanol.
- Filter the resulting solid polymer and wash thoroughly with methanol to remove any remaining monomer and catalyst residues.
- The polymer can be further purified by Soxhlet extraction with methanol, acetone, and hexane, and finally collected with chloroform.

- Dry the purified poly(3-decylthiophene) under vacuum.

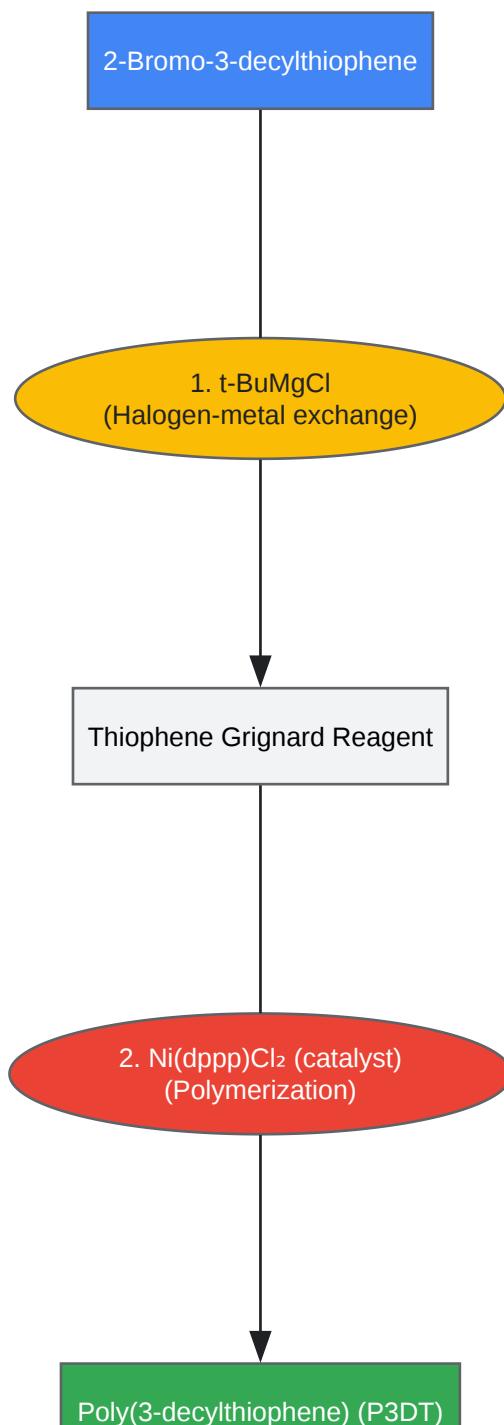
Key Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the primary synthetic pathways involving **2-Bromo-3-decylthiophene**.



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Caption: Synthetic route to **2-Bromo-3-decylthiophene** via bromination.



GRIM Polymerization to Poly(3-decylthiophene)

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Caption: GRIM polymerization of the monomer to form P3DT.

Applications

Organic Electronics

The primary application of **2-Bromo-3-decylthiophene** is as a monomer for the synthesis of conducting polymers, most notably regioregular poly(3-decylthiophene) (P3DT). These polythiophenes are p-type organic semiconductors with significant potential in various electronic devices. The long alkyl side-chains, such as the decyl group, are crucial for ensuring solubility in common organic solvents, which allows for solution-based processing techniques like spin-coating and inkjet printing for the fabrication of thin films.

Key device applications include:

- Organic Field-Effect Transistors (OFETs): P3DT can be used as the active semiconductor layer in OFETs, which are essential components of flexible displays, electronic paper, and sensors.
- Organic Photovoltaics (OPVs): In organic solar cells, P3DT acts as the electron donor material in the photoactive layer, typically blended with a fullerene derivative or other non-fullerene acceptor.
- Organic Light-Emitting Diodes (OLEDs): While less common as the primary emissive material, polythiophenes can be used in charge-transport layers of OLEDs.

Potential in Drug Discovery

While **2-Bromo-3-decylthiophene** itself is not directly used as a therapeutic agent, the bromothiophene scaffold is a versatile building block in medicinal chemistry. The bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Stille couplings) to introduce molecular diversity. Thiophene rings are present in several approved drugs. Although there are no established drug development pathways specifically involving **2-Bromo-3-decylthiophene**, its chemical functionality makes it a candidate for inclusion in compound libraries for screening against various biological targets, such as kinases or G-protein coupled receptors.^[2]

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